molecular formula C29H30ClNOP2Ru B8117666 Ru-MACHO(regR)

Ru-MACHO(regR)

Cat. No.: B8117666
M. Wt: 607.0 g/mol
InChI Key: AKLZFUOZPWNQJJ-UHFFFAOYSA-M
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Description

Carbon monoxide;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydride;ruthenium(2+);chloride is a complex compound that features a ruthenium center coordinated with carbon monoxide, diphenylphosphanyl groups, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ru-MACHO(regR) typically involves the reaction of dichlorotris(triphenylphosphine)ruthenium(II) with 2-(diphenylphosphino)-N-(2-(methylthio)benzylidene)ethanamine in toluene . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydride;ruthenium(2+);chloride can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions may produce various ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions . Its ability to facilitate these reactions makes it valuable in synthetic chemistry.

Biology and Medicine

While specific applications in biology and medicine are less documented, compounds with similar structures are often explored for their potential in drug development and as imaging agents due to their unique coordination chemistry.

Industry

In industry, the compound’s catalytic properties can be leveraged in processes such as the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Ru-MACHO(regR) exerts its effects typically involves the coordination of the ruthenium center with substrates, facilitating their transformation. The molecular targets include various organic molecules, and the pathways often involve the activation of carbon-hydrogen or carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ru-MACHO(regR) apart is its specific combination of ligands and the presence of carbon monoxide, which can significantly influence its reactivity and catalytic properties.

Properties

IUPAC Name

carbon monoxide;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydride;ruthenium(2+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;1H;;/q;;;+2;-1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLZFUOZPWNQJJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1295649-40-9
Record name Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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